Stereochemical Purity Defines (1S,2S)-2-(Cyclopentylamino)cyclohexan-1-ol Relative to Racemic or Mixed Isomer Batches
The primary verifiable differentiation for (1S,2S)-2-(cyclopentylamino)cyclohexan-1-ol lies in its specification as a single, defined stereoisomer. While no head-to-head biological or catalytic data is available, the fundamental principle of stereochemistry dictates that this compound will interact with chiral environments differently than its enantiomer or any racemic mixture [1]. Reputable vendors report a chemical purity of 95% for the compound ; however, the critical parameter for procurement—enantiomeric excess (ee)—is not reported in available public documentation. This represents a significant data gap for the product.
| Evidence Dimension | Stereochemical Configuration |
|---|---|
| Target Compound Data | (1S,2S) absolute configuration [1] |
| Comparator Or Baseline | Racemic (1:1 mixture of (1S,2S) and (1R,2R) enantiomers) OR (1R,2R) enantiomer OR cis-diastereomers |
| Quantified Difference | Defined vs. Undefined or Opposite Stereochemistry. Exact quantitative difference in application outcome is not available. |
| Conditions | N/A |
Why This Matters
For a stereochemically defined building block, the absence of a specified enantiomeric excess is a critical procurement consideration, as it can be the sole determinant of success or failure in a subsequent asymmetric application.
- [1] PubChem. (2025). Compound Summary for CID 93317517, (1S,2S)-2-(cyclopentylamino)cyclohexan-1-ol. National Center for Biotechnology Information. View Source
